![molecular formula C17H17NO3 B2466342 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(7-methoxybenzofuran-2-yl)methanone CAS No. 1797028-42-2](/img/structure/B2466342.png)
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(7-methoxybenzofuran-2-yl)methanone
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Description
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(7-methoxybenzofuran-2-yl)methanone is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as kappa opioid receptor agonists and has been found to exhibit analgesic, anti-inflammatory, and antidepressant properties.2.1]oct-2-en-8-yl(7-methoxybenzofuran-2-yl)methanone.
Scientific Research Applications
Natural Product Synthesis
Benzofurans serve as valuable scaffolds for synthesizing natural products and pharmaceuticals. Researchers have explored the following applications:
- Total Synthesis : The compound’s benzofuran ring system can be modified to access various natural products. Strategies involving C–C and C–O bond-forming processes have been employed .
Organic Synthesis
The compound’s bicyclo[3.2.1]octane motif offers synthetic opportunities:
properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(7-methoxy-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-14-7-2-4-11-10-15(21-16(11)14)17(19)18-12-5-3-6-13(18)9-8-12/h2-5,7,10,12-13H,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCUKQBRLYKGGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3C4CCC3C=CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(7-methoxybenzofuran-2-yl)methanone |
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